Regiochemistry: C-5 Carbon-Linked Propanol Versus N-1 Nitrogen-Linked Propanol in the 3,5-Dimethylpyrazole Series
The target compound features a propan-1-ol chain attached to the carbon-5 position of the 1,3-dimethylpyrazole ring (SMILES: Cc1cc(CCCO)n(C)n1) . In contrast, the isomeric 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol bears the identical propanol chain on the nitrogen-1 position (SMILES: OCCCN1C(C)=CC(C)=N1) . This connectivity difference is categorical: C-linked pyrazoles are generally not susceptible to N-dealkylation, a major Phase I metabolic pathway that can compromise the in vivo stability of N-alkyl pyrazoles.
| Evidence Dimension | Pyrazole ring substitution position (C-5 carbon vs. N-1 nitrogen) |
|---|---|
| Target Compound Data | Propan-1-ol chain at C-5 position; SMILES: Cc1cc(CCCO)n(C)n1 |
| Comparator Or Baseline | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol; propan-1-ol chain at N-1 position; SMILES: OCCCN1C(C)=CC(C)=N1 |
| Quantified Difference | C-linked (target) vs. N-linked (comparator); categorical connectivity difference confirmed by distinct SMILES and IUPAC names |
| Conditions | Structural identification via vendor-reported SMILES and IUPAC nomenclature; no direct comparative metabolic stability data available for these two specific compounds |
Why This Matters
For medicinal chemistry programs, C-linked pyrazoles tend to avoid N-dealkylation-mediated clearance, which may extend in vivo half-life relative to N-linked analogs; this structural distinction is the primary basis for selecting the target over its regioisomer.
